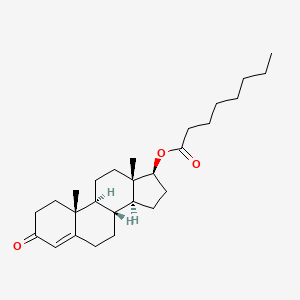
17beta-Hydroxyandrost-4-en-3-one octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17beta-Hydroxyandrost-4-en-3-one octanoate, also known as testosterone octanoate, is a synthetic ester of testosterone. It is a derivative of the naturally occurring anabolic steroid testosterone, which plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The compound is characterized by its molecular formula C27H42O3 and a molecular weight of 414.62058 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyandrost-4-en-3-one octanoate typically involves the esterification of testosterone with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions
17beta-Hydroxyandrost-4-en-3-one octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
科学的研究の応用
17beta-Hydroxyandrost-4-en-3-one octanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control laboratories
作用機序
The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one octanoate involves its conversion to testosterone in the body. Testosterone then binds to androgen receptors in target tissues, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. The molecular targets include androgen receptors, which are part of the nuclear receptor family of transcription factors .
類似化合物との比較
Similar Compounds
- Testosterone enanthate
- Testosterone cypionate
- Testosterone decanoate
- Testosterone undecanoate
Uniqueness
17beta-Hydroxyandrost-4-en-3-one octanoate is unique due to its specific ester chain length, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, it has a moderate half-life, making it suitable for various therapeutic applications .
特性
CAS番号 |
29430-22-6 |
|---|---|
分子式 |
C27H42O3 |
分子量 |
414.6 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] octanoate |
InChI |
InChI=1S/C27H42O3/c1-4-5-6-7-8-9-25(29)30-24-13-12-22-21-11-10-19-18-20(28)14-16-26(19,2)23(21)15-17-27(22,24)3/h18,21-24H,4-17H2,1-3H3/t21-,22-,23-,24-,26-,27-/m0/s1 |
InChIキー |
KCQOWSKVHVGCCF-ZLQWOROUSA-N |
異性体SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
正規SMILES |
CCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















